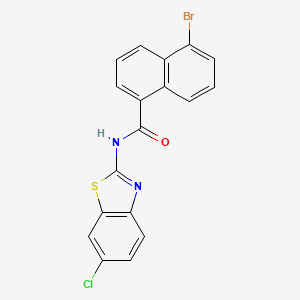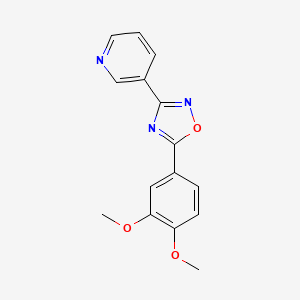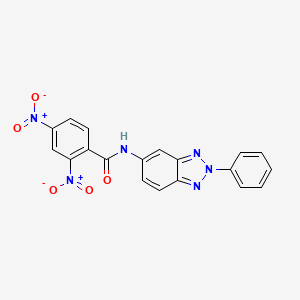![molecular formula C18H12Cl2N2O2S B15149478 N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a dichlorophenyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,3-dichlorobenzoyl chloride and 3-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the thiophene ring under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to reduced inflammation or cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its furan and pyrrole analogs.
Propriétés
Formule moléculaire |
C18H12Cl2N2O2S |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
N-[3-[(2,3-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-14-7-2-6-13(16(14)20)17(23)21-11-4-1-5-12(10-11)22-18(24)15-8-3-9-25-15/h1-10H,(H,21,23)(H,22,24) |
Clé InChI |
GNZNGFIRQGFSJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
![Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B15149402.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)



![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B15149441.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
![2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B15149456.png)
![N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15149460.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)
